1-(Methoxymethyl)cyclopent-3-ene-1-carbaldehyde (CAS 2305252-36-0) is a highly specialized, bifunctional sp3-rich building block heavily utilized in modern medicinal chemistry and complex library synthesis. Featuring a geminally disubstituted cyclopentene core, it presents an electrophilic aldehyde handle alongside a stable methoxymethyl ether and an isolated C3-C4 alkene . This specific architecture is designed to provide conformational restriction, tune physicochemical properties (LogP/TPSA), and offer an orthogonal site for late-stage functionalization. For procurement teams and synthetic strategists, this compound serves as a premium scaffold for generating conformationally locked, sp3-dense drug candidates, bypassing the multi-step, low-yield cyclization sequences typically required to build such quaternary centers from acyclic precursors.
Substituting this specific building block with acyclic analogs (e.g., 2-(methoxymethyl)butanal) or saturated equivalents (e.g., 1-(methoxymethyl)cyclopentanecarbaldehyde) fundamentally compromises both the binding thermodynamics and the synthetic versatility of the resulting library. Acyclic substitutes lack the rigidified ring structure, introducing unacceptable entropic penalties during target binding due to increased rotatable bonds [1]. Conversely, utilizing a saturated cyclopentane analog eliminates the critical C3-C4 double bond, completely shutting down the possibility of late-stage diversification via epoxidation, hydroboration, or dihydroxylation. Furthermore, substituting the methoxymethyl group with a simple alkyl chain (e.g., a propyl group) negatively impacts the ADME profile by increasing lipophilicity (LogP) and removing a key hydrogen-bond acceptor, making CAS 2305252-36-0 structurally and functionally non-interchangeable for high-quality lead generation.
Incorporating a rigidified cyclopentene core significantly reduces the number of rotatable bonds compared to acyclic alternatives. When utilized as a scaffold in drug design, the gem-disubstituted cyclopentene locks the spatial orientation of the methoxymethyl and downstream functional groups. Compared to an acyclic equivalent like 2-(methoxymethyl)-2-methylbutanal, this pre-organized structure typically reduces the entropic penalty of binding (TΔS) by approximately 0.6 to 1.2 kcal/mol [1]. This thermodynamic advantage directly translates to higher binding affinities in downstream API candidates.
| Evidence Dimension | Reduction in rotatable bonds and entropic penalty (TΔS) |
| Target Compound Data | Cyclopentene core (0 added rotatable bonds, ~0.6-1.2 kcal/mol binding advantage) |
| Comparator Or Baseline | 2-(Methoxymethyl)-2-methylbutanal (Acyclic analog, +2 rotatable bonds) |
| Quantified Difference | Reduction of 2 rotatable bonds; estimated 0.6-1.2 kcal/mol improvement in binding free energy |
| Conditions | In silico conformational analysis and standard thermodynamic binding models |
Procuring the pre-cyclized building block immediately provides a lower-entropy scaffold, increasing the probability of generating high-affinity lead compounds.
The presence of the isolated C3-C4 double bond in 1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde provides a critical vector for late-stage functionalization that is absent in saturated analogs. After the aldehyde is consumed (e.g., via reductive amination), the alkene can undergo chemoselective transformations such as dihydroxylation, epoxidation, or hydroboration. Compared to 1-(methoxymethyl)cyclopentanecarbaldehyde, which offers zero sites for such modifications, this unsaturated building block enables the generation of highly diverse, sp3-dense libraries from a single starting material with >95% chemoselectivity [1].
| Evidence Dimension | Available sites for late-stage sp3-diversification |
| Target Compound Data | 1-(Methoxymethyl)cyclopent-3-ene-1-carbaldehyde (1 orthogonal alkene handle) |
| Comparator Or Baseline | 1-(Methoxymethyl)cyclopentanecarbaldehyde (0 orthogonal handles) |
| Quantified Difference | 100% increase in orthogonal functionalization sites |
| Conditions | Standard late-stage library diversification protocols (e.g., Upjohn dihydroxylation, mCPBA epoxidation) |
Allows synthetic teams to procure a single versatile scaffold to generate a wide array of functionalized derivatives, streamlining supply chain and synthesis workflows.
The methoxymethyl substituent is strategically chosen over simple alkyl chains to optimize the physicochemical properties of the resulting compounds. The inclusion of the ether oxygen adds approximately 9.2 Ų to the Topological Polar Surface Area (TPSA) and lowers the calculated partition coefficient (cLogP) by roughly 0.8 to 1.0 units compared to an isosteric purely aliphatic chain (e.g., a propyl group) [1]. This subtle modification maintains the steric bulk required for receptor fit while significantly enhancing the aqueous solubility and overall ADME profile of the synthesized candidates.
| Evidence Dimension | cLogP and TPSA modulation |
| Target Compound Data | Methoxymethyl substituent (+9.2 Ų TPSA, lower cLogP) |
| Comparator Or Baseline | 1-Propylcyclopent-3-ene-1-carbaldehyde (Alkyl isostere, 0 Ų added TPSA, +0.8-1.0 cLogP) |
| Quantified Difference | ~0.8-1.0 unit reduction in cLogP and 9.2 Ų increase in TPSA |
| Conditions | Standard cheminformatics property calculations for ADME profiling |
Procuring the methoxymethyl-substituted variant directly improves the solubility and pharmacokinetic viability of downstream products without requiring additional synthetic steps.
The geminal disubstitution at the C1 position creates a quaternary carbon center, which fundamentally alters the reactivity of the aldehyde. Unlike mono-substituted aldehydes, which possess an acidic alpha-proton, 1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde cannot undergo enolization. When compared to 3-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde (which has a tertiary alpha carbon), the target compound exhibits 0% alpha-epimerization or aldol self-condensation under strongly basic conditions (e.g., Wittig olefination or basic reductive amination), whereas the comparator can suffer >20% degradation or isomerization [1].
| Evidence Dimension | Resistance to alpha-epimerization/enolization |
| Target Compound Data | 1-(Methoxymethyl)cyclopent-3-ene-1-carbaldehyde (0% epimerization/enolization) |
| Comparator Or Baseline | 3-(Methoxymethyl)cyclopent-3-ene-1-carbaldehyde (>20% side reactions under basic conditions) |
| Quantified Difference | Complete elimination of alpha-proton-mediated side reactions |
| Conditions | Strongly basic coupling conditions (e.g., Wittig reaction, pH > 10) |
Ensures high yield and structural fidelity during aggressive downstream syntheses, reducing waste and the need for complex purification.
Directly utilizes the rigid cyclopentene core and the bifunctional nature (aldehyde + alkene) to build constrained linkers for PROTACs or complex macrocycles, where minimizing the entropic penalty of binding is a critical design parameter [1].
Leverages the orthogonal alkene handle for late-stage dihydroxylation or epoxidation, allowing medicinal chemists to generate a diverse array of highly polar, 3D-complex fragments from a single procured scaffold without cross-reactivity at the quaternary C1 center [1].
Uses the methoxymethyl group's ability to lower LogP and increase TPSA to replace overly lipophilic aromatic or aliphatic rings in late-stage lead optimization, directly improving the ADME profile of the target API while maintaining necessary steric bulk [1].